1,3-Diacetoxypropane

Description

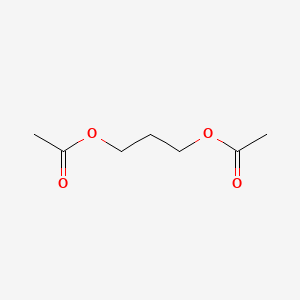

Structure

3D Structure

Propriétés

IUPAC Name |

3-acetyloxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-6(8)10-4-3-5-11-7(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVGICPKBRQDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211889 | |

| Record name | 1,3-Propanediol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-66-0 | |

| Record name | 1,3-Diacetoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diacetoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diacetoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diacetoxypropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3LM67XJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Diacetoxypropane

Classical Approaches to 1,3-Diacetoxypropane Synthesis

Traditional methods for synthesizing this compound have primarily relied on well-established chemical reactions, namely esterification and transesterification.

Esterification Reactions and Optimization

The most common route to this compound is through the direct esterification of propane-1,3-diol with acetic acid or its anhydride (B1165640). smolecule.comontosight.ai This reaction is typically facilitated by an acid catalyst, such as sulfuric acid, to achieve favorable yields. smolecule.com The process involves the reaction of the hydroxyl groups of the diol with the carboxyl group of acetic acid, resulting in the formation of the diester and water.

Optimization of these reactions often involves controlling temperature and utilizing an excess of the acetylating agent to drive the equilibrium towards the product side. The use of acetic anhydride can be advantageous as it reacts with the water formed during the reaction, thus preventing the reverse hydrolysis reaction. smolecule.com

Transesterification Processes

Transesterification offers an alternative classical route for the synthesis of this compound. smolecule.com This process involves the reaction of propane-1,3-diol with another acetate (B1210297) ester, such as ethyl acetate, in the presence of a catalyst. The reaction results in the exchange of the alcohol moiety of the ester, yielding this compound and the alcohol from the starting ester. While feasible, this method's efficiency depends on the specific reactants and catalysts employed.

Modern and Sustainable Synthetic Strategies for this compound

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign methods for chemical synthesis. This has led to the exploration of novel catalytic systems and biocatalytic routes for the production of this compound.

Catalytic Pathways for Enhanced Selectivity and Yield

Modern synthetic approaches have explored a variety of catalysts to improve the selectivity and yield of this compound. For instance, the use of solid acid catalysts, such as acidic cationic exchange resins like Dowex 50WX8, has been demonstrated in the reaction of trioxane (B8601419) and ethylene (B1197577) in glacial acetic acid to produce this compound. google.com Another example involves the reaction of propylene (B89431) with formaldehyde (B43269) in the presence of an Amberlyst 15 sulfonic acid resin catalyst, which, among other products, can lead to the formation of 1,3-diacetoxybutane, a related diester. google.com

Research into palladium-catalyzed gas-phase acetoxylation of olefins has also shown promise. A study described a novel synthesis of 2-methylene-1,3-diacetoxypropane from isobutene, oxygen, and acetic acid using a palladium metal catalyst, achieving good yields. tandfonline.com These catalytic methods often offer advantages in terms of catalyst recyclability and simplified product purification.

Green Chemistry Principles in Diacetoxypropane Production

The principles of green chemistry, which advocate for the use of renewable resources and the reduction of waste, are increasingly influencing the production of chemicals. pcimag.com The synthesis of this compound can be viewed through this lens, particularly concerning its precursor, 1,3-propanediol (B51772) (1,3-PDO).

Biocatalytic Syntheses of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative for the synthesis of esters like this compound. Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions under mild conditions. nih.govmdpi.com

Immobilized lipases are often preferred in industrial applications as they can be easily separated from the reaction mixture and reused. nih.gov For example, lipase-catalyzed transesterification of the prochiral precursor 2-(2,4-dichlorophenyl)-1,3-propanediol has been used in the synthesis of tetraconazole (B1682234) enantiomers, demonstrating the potential for stereoselective synthesis. researchgate.net Furthermore, studies on the hydrolysis of 1,2-diacetoxypropane using immobilized lipase (B570770) on cellulose (B213188) acetate-TiO2 gel fiber highlight the application of biocatalysts in reactions involving diacetoxypropanes. taylorandfrancis.com While direct biocatalytic synthesis of this compound is a promising area, much of the current research focuses on the enzymatic reactions involving its isomers and precursors.

Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound, a key intermediate and solvent, requires careful consideration of several scalability factors. smolecule.comontosight.aigoogle.com The economic viability and efficiency of large-scale production are heavily dependent on the chosen synthetic route, reaction conditions, and processing methods.

A primary method for synthesizing this compound is the direct esterification of 1,3-propanediol with acetic acid or acetic anhydride. smolecule.comontosight.ai For industrial applications, the choice of catalyst is critical. While homogenous acid catalysts like sulfuric acid are common in lab settings, they present challenges in large-scale operations due to corrosion and difficult separation. smolecule.com This has led to research into heterogeneous catalysts, which are more suitable for industrial processes because they are easily separated from the reaction mixture and can be recycled, reducing costs and waste. chula.ac.thmdpi.com

The mode of operation is another crucial scalability parameter. Continuous flow processes are generally preferred over batch processes for large-scale production. google.com Continuous reactors, such as packed bed or trickle bed reactors, offer superior control over reaction parameters like temperature and pressure, leading to higher selectivity and space-time yields. google.com Batch processing in autoclaves is also possible but offers less control. google.com The purification of the final product, typically achieved through fractional distillation, is an integral part of the process that must be optimized for industrial volumes to ensure high purity and minimize energy consumption. google.com

Optimization of reaction conditions is paramount for maximizing yield and economic feasibility on an industrial scale. This includes managing reaction temperature, pressure, and the molar ratio of reactants. For instance, processes may operate at temperatures between 50 and 200°C, with a preference for the 100 to 160°C range in some methods. google.com A patent for a related process describes hydrogenation at elevated pressures up to 130 atm. google.com The following tables provide an overview of considerations for process type and catalyst selection in the scalable synthesis of this compound.

Table 1: Comparison of Reactor Types for this compound Synthesis

| Feature | Batch Reactor (Autoclave) | Continuous Flow Reactor | Industrial Preference Rationale |

|---|---|---|---|

| Process Control | Less precise control over temperature and pressure. | Superior control over reaction parameters. google.com | Tighter control leads to higher selectivity and consistent product quality. google.com |

| Efficiency | Lower space-time yields. | Higher space-time yields. google.com | Maximizes output for a given reactor volume, improving capital efficiency. |

| Operation Mode | Discontinuous, involves cycles of charging, reacting, and discharging. | Uninterrupted, continuous feed and product removal. | Enables steady-state operation, automation, and reduced labor costs. |

| Scalability | More challenging to scale up efficiently. | More readily scalable for large-volume production. | Accommodates high market demand and allows for easier capacity expansion. |

Table 2: Research Findings on Catalytic Systems for Propanediol Esterification & Related Reactions

| Catalyst System | Reactants | Key Findings & Conditions | Relevance to Scalability |

|---|---|---|---|

| n-Butylstannoic acid & Tetraisopropyl titanate | Terephthalic acid, 1,3-propanediol | A combination of tin and titanium catalysts reduced esterification time compared to using either catalyst alone at 210°C. google.com | Demonstrates that synergistic catalyst systems can improve reaction rates, a key factor in reducing reactor size and capital cost for industrial production. |

| Heterogeneous Catalysts (General) | Glycerol (B35011) | The use of heterogeneous catalysts is being studied to overcome drawbacks of other methods, such as the production of toxic by-products or corrosion issues. chula.ac.th | Heterogeneous catalysts are preferred for industrial processes due to ease of separation, reusability, and potential for use in continuous flow systems. chula.ac.thmdpi.com |

Reactivity and Mechanistic Studies of 1,3 Diacetoxypropane

Hydrolytic Stability and Degradation Pathways of 1,3-Diacetoxypropane

The hydrolytic stability of this compound is a key aspect of its chemical behavior, determining its longevity in aqueous environments and its susceptibility to degradation. The process of hydrolysis involves the cleavage of ester bonds by water, typically yielding the parent alcohol and the corresponding carboxylic acid.

Kinetic Investigations of this compound Hydrolysis

The hydrolysis of this compound results in the formation of propane-1,3-diol and acetic acid ontosight.aicymitquimica.comsmolecule.comnih.gov. Kinetic studies have provided insights into the rates of this degradation process. An estimated base-catalyzed second-order hydrolysis rate constant has been reported as 3.5 x 10⁻¹ L/mol·sec nih.gov. Furthermore, in vivo studies have indicated that metabolism in rats involves rapid hydrolysis by carboxylesterases, with a calculated metabolic half-life of approximately 0.2 hours europa.eu. This suggests that esterase enzymes play a significant role in the breakdown of this compound within biological systems.

Influence of Reaction Conditions on this compound Reactivity

The rate and extent of this compound hydrolysis are significantly influenced by reaction conditions, particularly pH and temperature.

pH Dependence: Investigations into the hydrolytic stability of this compound have revealed a strong dependence on pH. At room temperature, in neutral and alkaline (pH=11) aqueous solutions, hydrolysis occurs over time. After 21 days, approximately 8.35% hydrolysis was observed in neutral conditions, while about 8.8% hydrolysis was recorded in alkaline conditions atamanchemicals.com. Conversely, under acidic conditions (pH=3) at room temperature, no hydrolysis was detected even after 21 days, indicating a notable stability in acidic media atamanchemicals.com. Generally, this compound is known to react with strong acids and bases atamankimya.comspectrumchemical.com, with hydrolysis being a primary reaction pathway in the presence of water or aqueous acid ontosight.aismolecule.com.

Catalytic Influence: While specific details on temperature effects on hydrolysis rates are limited in the provided literature, the presence of catalysts, such as acids or bases, is crucial for ester hydrolysis. In vivo, esterases are the primary catalysts for the hydrolytic cleavage of this compound europa.eu.

Transacylation and Ester Exchange Reactions Involving this compound

As an ester, this compound is capable of undergoing transacylation and ester exchange reactions. These reactions involve the transfer of an acyl group from one molecule to another, typically with alcohols or other esters. Specifically, this compound can react with other alcohols to form different ester compounds ontosight.aismolecule.com. This characteristic is fundamental to ester chemistry and allows for the modification of the compound or its use as an acylating agent in various synthetic transformations atamankimya.comjocpr.com.

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is primarily dictated by its ester functional groups. The carbonyl carbons of the ester groups are electrophilic centers, making them susceptible to attack by nucleophiles smolecule.com. This inherent electrophilicity is central to many reactions involving esters, such as hydrolysis and transesterification. While specific mechanistic studies detailing its behavior as a nucleophile or a highly reactive electrophile in complex organic reactions are not extensively detailed in the provided snippets, its general reactivity profile includes interactions with strong acids, bases, and oxidizing agents atamankimya.comspectrumchemical.com.

Derivatization Strategies for this compound

Derivatization strategies involving this compound typically focus on its synthesis through acetylation or its modification via deacetylation or its use as a building block in more complex syntheses.

Acetylation: The synthesis of this compound itself is achieved through the acetylation of propane-1,3-diol using acetylating agents like acetic acid or acetic anhydride (B1165640), often in the presence of a catalyst ontosight.aismolecule.com. This process introduces the acetoxy groups onto the diol backbone.

Deacetylation: In certain synthetic routes, compounds containing the this compound moiety may undergo selective deacetylation. For instance, a triacetyl derivative has been reported to undergo selective de-O-acetylation using methanol (B129727) in the presence of a base acs.orgcdnsciencepub.com.

Use as a Precursor: this compound serves as an intermediate in the synthesis of various chemical compounds, including certain pharmaceutical agents ontosight.aicymitquimica.comsmolecule.com. It has also been identified as a precursor in the synthesis of specific nitrogen-containing compounds, such as derivatives of 2-nitrazapropane google.com. Furthermore, related compounds like "1,3-diacetoxy-2-(acetoxymethoxy) propane" have been studied as impurities in pharmaceutical manufacturing researchgate.net.

Data Table: Hydrolysis of this compound at Room Temperature

| Condition (pH) | Time (days) | Hydrolysis (%) | Reference |

| Neutral | 21 | 8.35 | atamanchemicals.com |

| Alkaline (pH 11) | 21 | 8.8 | atamanchemicals.com |

| Acidic (pH 3) | 21 | <0.1 | atamanchemicals.com |

Compound Names Mentioned

| Common Name | IUPAC Name | CAS Number |

| This compound | 3-acetyloxypropyl acetate (B1210297) | 628-66-0 |

| Propane-1,3-diol | Propane-1,3-diol | 72-31-1 |

| Acetic acid | Acetic acid | 64-19-7 |

| Acetic anhydride | Acetic anhydride | 108-24-7 |

| Propane-1,3-diol diacetate | 3-acetyloxypropyl acetate | 628-66-0 |

| Trimethylene acetate | 3-acetyloxypropyl acetate | 628-66-0 |

| 1,2-Diacetoxypropane | Propylene (B89431) glycol diacetate | 623-84-7 |

| Glycerol (B35011) diacetate | 1,2,3-Propanetriol Diacetate | 25395-31-7 |

| 2-nitraza-1,3-diacetoxypropane | 2-nitraza-1,3-diacetoxypropane | N/A |

| 1,3-diacetoxy-2-(acetoxymethoxy) propane (B168953) | 1,3-diacetoxy-2-(acetoxymethoxy) propane | N/A |

| dl-erythro-1-phenyl-2-dichloroacetamido-1,3-diacetoxypropane | dl-erythro-1-phenyl-2-dichloroacetamido-1,3-diacetoxypropane | N/A |

| N-benzylacetamidoacetaldehyde | N-benzylacetamidoacetaldehyde | N/A |

Advanced Analytical Characterization in 1,3 Diacetoxypropane Research

Spectroscopic Methodologies for Elucidating Reaction Intermediates and Products

Spectroscopic techniques are indispensable for determining molecular structure and identifying functional groups, providing critical insights into reaction pathways and product confirmation.

In-situ NMR and IR Spectroscopy in 1,3-Diacetoxypropane Studies

Infrared (IR) spectroscopy is widely employed to identify characteristic functional groups within the this compound molecule. The presence of ester carbonyl groups (C=O) and C-O stretching vibrations are key indicators. While specific in-situ reaction monitoring studies using IR for this compound are not detailed in the provided literature, IR spectroscopy is a standard method for confirming the identity and purity of synthesized compounds, including intermediates and final products nih.govscispace.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is vital for structural elucidation. It provides detailed information about the carbon skeleton and the chemical environment of each carbon atom. PubChem nih.gov references ¹³C NMR spectra for this compound, indicating its use in characterizing the compound. Although in-situ NMR studies are not explicitly described, the technique is fundamental for confirming the structure of reaction products and monitoring the disappearance of starting materials and the appearance of new species during a chemical transformation.

Table 1: Spectroscopic Data Highlights for this compound

| Technique | Characteristic Information / Application | Source Reference |

| FTIR | Identification of ester carbonyl (C=O) and C-O stretching vibrations; Confirmation of compound identity and purity. | nih.gov, scispace.com |

| ¹³C NMR | Elucidation of carbon backbone and chemical environments; Structural confirmation. | nih.gov |

Advanced Mass Spectrometry for Trace Analysis and Impurity Profiling

Mass spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for identifying and quantifying compounds, especially at trace levels and for impurity profiling. GC-MS has been instrumental in identifying this compound as a volatile metabolite in food products like balsamic vinegar researchgate.netmdpi.com. The technique provides information on the molecular weight and fragmentation pattern, allowing for the identification of the compound and potential impurities. Advanced MS techniques, such as LC-MS/MS, are crucial for ultra-trace level quantification of genotoxic impurities in pharmaceutical ingredients, demonstrating its sensitivity and specificity researchgate.net.

Table 2: Mass Spectrometry Data for this compound

| Technique | NIST Number | Total Peaks | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) | Application | Source Reference |

| GC-MS | 135243 | 50 | 43 | 15 | 61 | Identification, Trace Analysis | nih.gov |

| GC-MS | 5773 | 52 | 43 | 61 | 100 | Identification, Trace Analysis | nih.gov |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating complex mixtures, enabling the assessment of purity and the monitoring of reaction progress by quantifying components.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment and reaction monitoring in chemical research and industry. It is used to separate, identify, and quantify components in a sample based on their differential partitioning between a stationary phase and a mobile phase ijrpr.com. HPLC method development for this compound and its related substances would involve optimizing parameters such as mobile phase composition, stationary phase, flow rate, and temperature to achieve adequate separation and resolution ijrpr.comamericanpharmaceuticalreview.comchromatographyonline.com. HPLC is also employed for the ultra-trace level quantification of impurities, as demonstrated in studies involving related compounds researchgate.net.

Gas Chromatography (GC) for Volatile Byproducts and Environmental Samples

Gas Chromatography (GC) is particularly well-suited for analyzing volatile and semi-volatile compounds. As identified in various studies, this compound can be analyzed using GC, often in conjunction with Mass Spectrometry (GC-MS), for the detection of volatile metabolites researchgate.netmdpi.comresearchgate.net. GC is also valuable for identifying volatile byproducts formed during synthesis or degradation processes. Furthermore, GC-MS methods have been developed for trace analysis in environmental samples, highlighting the technique's sensitivity and applicability in diverse matrices nih.gov.

Table 3: Chromatographic Retention Data for this compound

| Technique | Column Type | Retention Index (Kovats) | Application | Source Reference |

| GC | Standard non-polar | 1089 | Purity Assessment | nih.gov |

| GC | Standard polar | 1660, 1655, 1650 | Purity Assessment | nih.gov |

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids, providing atomic-level detail. While direct X-ray crystallographic studies specifically on this compound itself are not extensively detailed in the provided search results, the technique is fundamental for characterizing crystalline derivatives or complexes. For instance, crystal structures of related compounds, such as certain antiviral drug derivatives, have been elucidated using X-ray diffraction researchgate.net. Similarly, X-ray crystallography can be applied to understand inclusion complexes or other solid-state forms of chemical compounds, offering insights into intermolecular interactions and solid-state properties google.com. The application of X-ray crystallography to derivatives or complexes of this compound would provide invaluable data on their precise molecular geometry and packing arrangements.

Compound List:

this compound

Ganciclovir

1,3-dichloro-2-propanol (B29581)

Acetin

2-acetyl-1-pyroline

4-anisidine

Valganciclovir hydrochloride

1,3-diacetoxy-2-(acetoxymethoxy) propane (B168953)

Theoretical and Computational Investigations of 1,3 Diacetoxypropane

Quantum Chemical Calculations on 1,3-Diacetoxypropane

Quantum chemical calculations are fundamental for predicting the electronic structure, properties, and reactivity of molecules. These methods, ranging from semi-empirical approaches to high-level ab initio and density functional theory (DFT) calculations, can elucidate molecular behavior at the electronic level.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide detailed information about the electronic distribution within a molecule, including the energies and shapes of molecular orbitals (such as HOMO and LUMO), partial atomic charges, and bond polarities. These parameters are critical for predicting a molecule's reactivity, such as its susceptibility to electrophilic or nucleophilic attack, and its behavior in various chemical environments. For this compound, such calculations would typically involve:

Ab initio methods: Including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (e.g., MP2), which offer high accuracy but are computationally intensive.

Density Functional Theory (DFT): Employing functionals like B3LYP or M06-2X, often combined with various basis sets (e.g., 6-31G, cc-pVDZ, def2-TZVPP), to balance accuracy and computational cost.

These calculations can predict properties such as dipole moments, polarizabilities, and ionization potentials, which are indicative of the molecule's interaction with external fields and other chemical species. While specific electronic structure data for this compound are not detailed in the provided search results, general computed properties are available.

Table 1: Computed Properties of this compound

| Property | Value | Unit | Method/Source |

| Molecular Weight | 160.17 | g/mol | IUPAC/Computed nih.govchemeo.comnist.govstenutz.eu |

| Standard Gibbs Free Energy of Formation | -459.78 | kJ/mol | Joback Calculated Property chemeo.com |

| Computed Surface Area | 52.6 | Ų | Computed nih.gov |

| Log10 Water Solubility (log10WS) | (Value not specified) | mol/l | Calculated Property chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | (Value not specified) | Calculated Property chemeo.com |

Conformational Analysis and Potential Energy Surfaces

Molecules with flexible single bonds, such as the C-C and C-O bonds in this compound, can exist in multiple spatial arrangements known as conformations. Quantum chemical calculations are instrumental in mapping the molecule's potential energy surface (PES), which illustrates how the molecule's energy changes with its geometry. This process allows for the identification of stable conformers, their relative energies, and the energy barriers for interconversion between them.

Studies on analogous compounds, such as 1,3-dimethoxypropane, have employed ab initio electronic structure calculations, for instance, at the MP2 level with specific basis sets, to determine conformer energies and geometries ibm.com. These calculations have revealed key conformational parameters, such as the gauche energy (E₀′) and the energy of specific dihedral angle arrangements (Eω″), providing quantitative data on conformational preferences. For example, in 1,3-dimethoxypropane, specific gauche interactions were quantified, offering insights into the energetic landscape that dictates preferred molecular shapes ibm.com. Such analyses for this compound would similarly predict the most stable conformers and their populations under various conditions.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. They track the trajectories of atoms and molecules by solving Newton's equations of motion, providing insights into dynamic processes such as conformational changes, molecular diffusion, and interactions within a system.

Direct molecular dynamics simulations specifically focused on this compound systems were not identified in the provided search results. However, MD simulations have been extensively applied to similar flexible molecules, such as 1,3-propanediol (B51772) in aqueous environments nih.gov. These simulations have successfully determined the ratios of various conformations and their average lifetimes. For 1,3-propanediol, studies have shown that certain conformations, like the tTTg arrangement, can predominate, while others, potentially involved in intramolecular hydrogen bonding, are less favored in specific environments nih.gov. The simulations have also provided quantitative data on the dynamic nature of these conformations, indicating that individual conformer lifetimes can be in the picosecond range, with families of conformers exhibiting longer average lifetimes nih.gov. These types of detailed dynamic and conformational analyses are representative of the insights that MD simulations could offer for this compound.

Table 2: Illustrative Conformational and Dynamic Parameters from Related Studies

| Molecule Studied | Computational Method | Key Finding/Parameter | Reference |

| 1,3-Dimethoxypropane | Ab initio (MP2/D95+(2df,p)) | Conformer Energies (e.g., E₀' = -1.0 kcal/mol) | ibm.com |

| 1,3-Dimethoxypropane | Ab initio (MP2/D95+(2df,p)) | Conformer Geometries | ibm.com |

| 1,3-Propanediol | Molecular Dynamics Simulations | Predominant Conformation (tTTg) | nih.gov |

| 1,3-Propanediol | Molecular Dynamics Simulations | Average Lifetime of TT family conformers | ~110 ps nih.gov |

| 1,3-Propanediol | Molecular Dynamics Simulations | Average Lifetime of individual conformations | < 7 ps nih.gov |

In Silico Modeling of Reaction Mechanisms

In silico modeling of reaction mechanisms involves using computational chemistry tools to predict and understand the step-by-step pathways by which chemical reactions occur. This includes identifying transition states, calculating activation energies, determining reaction intermediates, and predicting reaction kinetics and thermodynamics. Methods such as transition state theory (TST), coupled with quantum chemical calculations (e.g., DFT or ab initio methods), are commonly employed for this purpose.

Specific in silico studies detailing the reaction mechanisms of this compound were not found within the provided search results. However, the general approach would involve simulating potential reaction pathways, such as hydrolysis or transesterification, by calculating the energy profiles for proposed mechanisms. This would allow researchers to identify the most energetically favorable routes and the rate-determining steps, thereby providing a theoretical basis for understanding the compound's chemical transformations.

Compound List:

this compound

1,3-Dimethoxypropane

1,3-Propanediol

Propane-1,3-diol

Acetic acid

Propylene (B89431) glycol

Applications of 1,3 Diacetoxypropane As a Chemical Precursor and Intermediate

Role in Polymer and Material Science Research

While direct extensive research findings on 1,3-Diacetoxypropane as a precursor for novel monomers or as an additive in polymer processing are limited in the provided literature, its precursor, 1,3-propanediol (B51772) (1,3-PDO), is a well-established building block in polymer science smolecule.comebi.ac.ukresearchgate.netchemmethod.com.

1,3-Propanediol, the parent compound of this compound, is utilized in the synthesis of various polymers, including polyesters such as polytrimethylene terephthalate (B1205515) (PTT) smolecule.comebi.ac.ukresearchgate.netchemmethod.com. Research into the direct use of this compound as a precursor for novel monomers or polycondensates is not detailed in the available sources. However, its ester functionality suggests potential reactivity in polymerization reactions, though specific applications are not elaborated upon in the surveyed literature.

Information regarding the specific use of this compound as an additive in polymer processing research, such as a plasticizer or processing aid, is not extensively documented in the provided search results. While its isomer, 1,2-Diacetoxypropane (Propylene Glycol Diacetate), has been noted for applications like plasticizing cellulose (B213188) acetate (B1210297) and in coatings ebi.ac.ukguidechem.comatamankimya.com, direct evidence for this compound in these roles is absent. Similarly, studies on polymers derived from 1,3-propanediol, like poly(1,3-propanediol) (PO3G), have explored their plasticizing effects on other polymers like polylactic acid (PLA) mdpi.com, but this pertains to the polyol itself rather than its diacetate ester.

Precursor for Novel Monomers and Polycondensates

Utility in Fine Chemical Synthesis

This compound plays a significant role as a versatile intermediate and building block in the synthesis of a wide array of organic compounds within fine chemical manufacturing.

The compound serves as a fundamental building block in organic synthesis, enabling the construction of more intricate molecular structures ilo.orgchemicalbook.comcymitquimica.com. Its ester groups can undergo various chemical transformations, making it a valuable starting material or intermediate. Research indicates its utility in the synthesis of compounds relevant to the pharmaceutical industry, where it can act as an intermediate for creating complex molecules with potential medicinal properties tcichemicals.comchemicalbook.comchemwhat.com.

As an intermediate, this compound is integral to multi-step organic transformations. Its functional groups allow for controlled reactions, facilitating sequential synthetic pathways. It is recognized as an intermediate in the production of various chemicals and is specifically noted for its role in the synthesis of certain pharmaceutical compounds tcichemicals.comilo.orgchemicalbook.comcymitquimica.com. The ester linkages are susceptible to hydrolysis, transesterification, and deacetylation, which are key reactions utilized in multi-step synthetic strategies chemicalbook.com.

Building Block for Complex Organic Compounds

Solvating Properties in Specialized Chemical Processes

The solubility profile of this compound makes it a useful solvent in various chemical processes. It exhibits good solubility in common organic solvents such as ethanol (B145695) and ether, while demonstrating limited solubility in water ilo.orgontosight.aicymitquimica.com. This characteristic solubility in a range of organic media allows it to be employed as a solvent in organic reactions chemicalbook.com. While specific "specialized chemical processes" are not detailed, its general solvating capabilities are confirmed, contributing to its utility in laboratory synthesis and chemical formulations.

Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 628-66-0 | ilo.orgcymitquimica.comcymitquimica.comatamankimya.comtandfonline.comebi.ac.uknih.gov |

| Molecular Formula | C7H12O4 | tcichemicals.comilo.orgnih.govchemsrc.com |

| Molecular Weight | 160.17 g/mol | chemicalbook.comcymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid | ilo.orgontosight.aicymitquimica.com |

| Odor | Characteristic odor / Sweet, fruity odor | tcichemicals.comilo.orgontosight.ai |

| Boiling Point | 209.5 °C | chemicalbook.com |

| Melting Point | Not specified | |

| Flash Point | Not specified | |

| Density | Not specified | |

| Solubility | Soluble in ethanol, ether; limited in water | ilo.orgcymitquimica.com |

| Purity | >95.0% (GC) | atamankimya.com |

Table of Compound Names

| Common Name(s) | IUPAC Name / Other Identifiers |

| This compound | 3-acetyloxypropyl acetate |

| 1,3-Propanediol Diacetate | CAS: 628-66-0 |

| Trimethylene Acetate | C7H12O4 |

| 1,3-Propylene Diacetate | Propane-1,3-diyl Diacetate |

| 1,3-Propylene Glycol Diacetate | 1,3-Bis(acetyloxy)propane |

| Diacetate of 1,3-propanediol | NSC 227936 |

| 1,3-Propanediol, 1,3-diacetate | CHEBI:87360 |

Environmental Considerations in 1,3 Diacetoxypropane Research

Environmental Fate and Degradation Pathways of 1,3-Diacetoxypropane

The environmental fate of this compound is primarily governed by its chemical structure as an ester, which dictates its susceptibility to various degradation processes.

Abiotic Degradation Mechanisms in Environmental Matrices

Esters, including this compound, are known to undergo hydrolysis in the presence of water or aqueous acids and bases smolecule.com. This abiotic process breaks the ester bonds, yielding the parent alcohol, propane-1,3-diol, and acetic acid smolecule.comgoogle.com. While this is a well-established reaction for esters, specific experimental data detailing the rates or half-lives of this compound hydrolysis under various environmental conditions (such as different pH levels or temperatures) are not extensively documented in the readily available literature.

Volatilization is another potential abiotic fate for organic compounds. Although specific data for this compound is limited, its isomer, 1,2-diacetoxypropane, has estimated volatilization half-lives that suggest this process can occur in different environmental compartments researchgate.net. Information regarding the photolysis or oxidation rates of this compound in environmental matrices is not prominently featured in the reviewed literature.

Biotic Degradation Pathways by Microorganisms

Direct research findings detailing the specific microbial degradation pathways of this compound are limited in the searched literature. However, esterases, enzymes widely produced by microorganisms, are known to catalyze the hydrolysis of ester bonds, converting esters into carboxylic acids and alcohols smolecule.comfrontiersin.orgnih.govresearchgate.net. This enzymatic activity suggests that this compound is potentially biodegradable through microbial action. The promiscuous nature of some esterases means they can act on a variety of ester substrates nih.gov. Nevertheless, specific studies identifying the particular microorganisms or enzymes responsible for the biodegradation of this compound have not been found.

Occurrence and Distribution in Environmental Research Samples (e.g., food products like vinegar)

This compound has been identified as a volatile metabolite in several food products, most notably in various types of vinegar. Its presence has been reported in balsamic vinegar, where it is considered one of the volatile compounds contributing to its aroma profile researchgate.netmdpi.comrsc.org. It has also been detected in dark chocolates mdpi.com.

Quantitative data regarding its presence in food samples is available for cheese:

| Sample Type | Relative Abundance / Concentration |

| Kazak Cheese (Strain LhC) | 0.032 ± 0.002 |

| Kazak Cheese (StC) | – |

| Kazak Cheese (WcC) | 0.024 ± 0.003 |

Note: The units for the concentration values from search result nih.gov were not explicitly stated but are presented as found.

The identification of this compound in these food matrices suggests that its presence in the environment may also be linked to the production, processing, or consumption of these items.

Future Directions and Emerging Research Avenues for 1,3 Diacetoxypropane

Integration with Flow Chemistry and Automated Synthesis

The chemical industry is progressively shifting towards continuous flow processes and automated synthesis due to their inherent advantages in terms of efficiency, safety, and scalability. Research into the synthesis of 1,3-Diacetoxypropane is exploring its integration into these modern manufacturing paradigms. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and reduced by-product formation. Automated synthesis platforms can further enhance reproducibility and allow for rapid optimization of reaction conditions. While direct studies on the continuous-flow synthesis of this compound are still emerging, the broader trend in ester synthesis and the production of related diols like 1,3-propanediol (B51772) (1,3-PDO) from glycerol (B35011) in continuous systems researchgate.net suggests a fertile ground for future research. The ability to precisely control reaction kinetics and mass transfer in flow reactors is expected to be crucial for optimizing the esterification of propane-1,3-diol with acetic acid or acetic anhydride (B1165640), potentially leading to more sustainable and cost-effective production routes ontosight.ai.

Exploration of Novel Catalytic Systems for Sustainable Production

The development of novel catalytic systems is paramount for achieving sustainable and efficient production of this compound. Current methods for esterification often rely on traditional acid catalysts, which can lead to corrosion and waste generation. Future research is directed towards exploring greener catalytic alternatives, including heterogeneous catalysts, biocatalysts, and ionic liquids.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized metal oxides, offers advantages in terms of easy separation and reusability, contributing to a more sustainable process. Research into the synthesis of related compounds like 1,3-propanediol from glycerol often involves metal-based catalysts modified with oxides like WO₃ or ZrO₂, which provide both metal active sites for hydrogenation and solid acid sites for dehydration researchgate.netresearchgate.net. Adapting such bifunctional catalytic strategies for the direct esterification of propane-1,3-diol could lead to more efficient and environmentally benign production of this compound.

Biocatalysis: Enzymes, particularly lipases, are increasingly recognized for their ability to catalyze esterification reactions with high selectivity and under mild conditions, aligning with green chemistry principles researchgate.nettaylorandfrancis.com. Exploring immobilized lipases or engineered enzymes for the direct acetylation of propane-1,3-diol could offer a sustainable pathway, potentially reducing energy consumption and waste.

Ionic Liquids: Ionic liquids (ILs) are being investigated as both solvents and catalysts for various chemical transformations, including esterification sid.ir. Task-specific ionic liquids can offer tuneable properties, high catalytic activity, and ease of separation, making them attractive for sustainable chemical synthesis. Research may focus on developing ILs that can efficiently catalyze the esterification of propane-1,3-diol with acetic acid or acetic anhydride.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and modeling play an increasingly vital role in accelerating the discovery and optimization of chemical processes. For this compound, advanced computational approaches can be utilized in several ways:

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational methods can predict physical and chemical properties, reaction rates, and potential applications based on molecular structure nih.gov. This can aid in identifying optimal reaction conditions and potential new uses without extensive experimental work.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study reaction mechanisms, identify transition states, and understand the role of catalysts in the esterification process. This detailed mechanistic insight can guide the design of more efficient catalytic systems.

Process Simulation and Optimization: Computational fluid dynamics (CFD) and process simulation software can model flow chemistry setups and optimize parameters for the synthesis of this compound, ensuring efficient mass and heat transfer.

Expanding Applications in Sustainable Technologies

The inherent properties of this compound, such as its ester functionality and solubility characteristics, position it for expanded applications in sustainable technologies.

Green Solvents and Formulation Aids: As a diester, this compound exhibits properties that make it suitable as a solvent or co-solvent in various formulations. Its classification as a readily biodegradable solvent with low potential for bioaccumulation atamanchemicals.com makes it an attractive candidate for replacing more hazardous or persistent organic solvents in coatings, inks, and cleaning agents. Its use as a plasticizer for cellulose (B213188) acetate (B1210297) and as an evaporation retardant further highlights its potential in material science applications atamanchemicals.com.

Bio-based Chemical Intermediates: With the increasing availability of bio-based propane-1,3-diol (1,3-PDO) derived from glycerol frontiersin.orggantrade.comebi.ac.ukmdpi.com, this compound can be seen as a derivative of a renewable feedstock. Research could focus on utilizing this compound as an intermediate in the synthesis of bio-based polymers, biodegradable materials, or other value-added chemicals, thereby contributing to a circular economy. For instance, its hydrolysis yields propane-1,3-diol and acetic acid, both of which have significant roles in various industrial processes.

Compound Name Table

| Common Name(s) | Chemical Formula | CAS Number |

| This compound | C₇H₁₂O₄ | 628-66-0 |

| Trimethylene acetate | C₇H₁₂O₄ | 628-66-0 |

| 1,3-Propanediol, diacetate | C₇H₁₂O₄ | 628-66-0 |

| propane-1,3-diyl diacetate | C₇H₁₂O₄ | 628-66-0 |

| 1,3-Propylene diacetate | C₇H₁₂O₄ | 628-66-0 |

| 1,3-Propylene glycol diacetate | C₇H₁₂O₄ | 628-66-0 |

| Diacetate of 1,3-propanediol | C₇H₁₂O₄ | 628-66-0 |

| 3-acetyloxypropyl acetate | C₇H₁₂O₄ | 628-66-0 |

| 1,2-Diacetoxypropane | C₇H₁₂O₄ | 623-84-7 |

| Propylene (B89431) glycol diacetate | C₇H₁₂O₄ | 623-84-7 |

| 1,2-Propanediol diacetate | C₇H₁₂O₄ | 623-84-7 |

| 1,2-Propanediol, 1,2-diacetate | C₇H₁₂O₄ | 623-84-7 |

| 1,2-Propylene diacetate | C₇H₁₂O₄ | 623-84-7 |

| 1,2-Propylene glycol diacetate | C₇H₁₂O₄ | 623-84-7 |

| DOWANOL PGDA | C₇H₁₂O₄ | 623-84-7 |

| 2-(Acetyloxy)-1-methylethyl acetate | C₇H₁₂O₄ | 623-84-7 |

| 2-acetyloxypropyl acetate | C₇H₁₂O₄ | 623-84-7 |

| 3-Chloro-1,2-diacetoxypropane | C₇H₁₁ClO₄ | 869-50-1 |

| 1,2-Diacetoxy-3-chloropropane | C₇H₁₁ClO₄ | 869-50-1 |

| 1,3-diacetoxy-2-nitrazapropane | C₇H₁₁N₃O₆ | N/A |

| 1,3-diacetoxy-2-(acetoxymethoxy)propane | C₁₀H₁₆O₈ | N/A |

| 2-acetoxy methoxy-1,3-diacetoxy propane (B168953) | C₁₀H₁₆O₈ | N/A |

Q & A

Q. What are the validated methods for synthesizing 1,3-diacetoxypropane, and how do reaction conditions affect yield and purity?

- Methodology : The compound is typically synthesized via esterification of 1,3-propanediol with acetic anhydride under acidic catalysis. Reaction parameters such as temperature (optimized at 80–100°C), molar ratios (1:2.2 diol to anhydride), and catalyst concentration (e.g., 1% H₂SO₄) significantly influence yield (>95% under optimal conditions) and purity . Confirm purity using GC-MS (retention time: ~12.5 min; m/z 160.17 for molecular ion) and NMR (δ 2.05 ppm for acetate methyl groups, δ 4.2–4.3 ppm for –CH₂–O– protons) .

Q. How can researchers accurately characterize this compound’s solubility and stability for experimental applications?

- Methodology : Solubility in common solvents (e.g., DMSO, ethanol) should be determined via gravimetric analysis. Stability studies under varying storage conditions (e.g., RT vs. 4°C) require HPLC monitoring of degradation products (e.g., acetic acid). Evidence suggests stability at RT for ≥6 months when stored in airtight, amber vials .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar esters?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (160.1678 g/mol) and isotopic patterns. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Distinguish from isomers (e.g., 1,2-diacetoxypropane) via ¹³C NMR: this compound exhibits two distinct carbonyl carbons at δ 170–171 ppm due to symmetric ester groups .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, boiling point) be resolved in literature?

- Methodology : Systematic meta-analysis of peer-reviewed datasets (e.g., NIST, PubChem) is critical. For example, discrepancies in solubility (e.g., 6.24 mL in DMSO at 10 mM vs. alternative reports) may arise from impurities or measurement protocols. Validate via standardized methods (OECD 105) and cross-reference with authoritative databases .

Q. What experimental design considerations are essential for studying this compound’s role as a metabolic intermediate or synthetic precursor?

- Methodology : In metabolic studies, use isotopically labeled analogs (e.g., ¹³C-acetate) tracked via LC-MS/MS. For synthetic applications, optimize catalytic systems (e.g., lipases for enantioselective hydrolysis) and monitor reaction kinetics using in-situ FTIR . Control for hydrolytic degradation by maintaining anhydrous conditions .

Q. How do structural modifications of this compound impact its reactivity in ester exchange reactions?

- Methodology : Compare reactivity with analogs (e.g., 1,3-diphenoxypropane ) under identical conditions. Use DFT calculations to model transition states and identify electronic effects (e.g., electron-withdrawing groups accelerate nucleophilic acyl substitution). Experimental validation via kinetic studies (e.g., Arrhenius plots) is required .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be mitigated?

- Methodology : GC-MS with selective ion monitoring (SIM) detects impurities like residual acetic acid (m/z 60) or 1,3-propanediol (m/z 76). Limit of quantification (LOQ) can be improved using derivatization (e.g., BSTFA for silanization). Validate against certified reference materials .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in reported toxicity or ecological impact data for this compound?

- Methodology : Cross-reference regulatory databases (e.g., EPA DSSTox ) and prioritize studies adhering to OECD guidelines. For example, aquatic toxicity data may vary due to test organism sensitivity; use species-specific EC₅₀ values and probabilistic hazard assessment .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodology : Adopt standardized protocols (e.g., USP <467> for residual solvents) and inter-laboratory validation. Publish detailed spectral data (e.g., NMR peak assignments ) and raw chromatograms in supplementary materials to enable cross-validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in oxidative or high-temperature reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.